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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the genotoxicity potential of

Deschloro Dasatinib, a derivative of the tyrosine kinase inhibitor Dasatinib. Given the absence

of publicly available genotoxicity data for Deschloro Dasatinib, this document outlines the

standard battery of tests required for such an evaluation, using the known genotoxic profile of

Dasatinib as a benchmark for comparison. The following sections detail the necessary

experimental protocols, present illustrative data, and visualize the assessment workflows.

Comparative Genotoxicity Profile: Dasatinib vs.
Deschloro Dasatinib
A standard genotoxicity testing battery aims to detect potential DNA damage through a series

of in vitro and in vivo assays. The results for a new chemical entity like Deschloro Dasatinib
would be compared against a negative control, a known positive control, and the parent

compound, Dasatinib. While specific public data on Dasatinib's performance in all standard

assays are limited, its effects on chromosomal integrity have been noted.[1]

Data Presentation
The following tables present illustrative data from a standard genotoxicity testing battery. These

tables provide a template for how experimental results for Deschloro Dasatinib should be

structured and compared.
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Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Illustrative Data

Test Article
Tester
Strain

Metabolic
Activation
(S9)

Mean
Revertant
Colonies ±
SD

Mutation
Ratio

Result

Vehicle

Control
TA98 - 25 ± 4 1.0 Negative

TA98 + 30 ± 5 1.0 Negative

TA100 - 120 ± 11 1.0 Negative

TA100 + 135 ± 15 1.0 Negative

Positive

Control

2-

Nitrofluorene

(TA98, -S9)

- 255 ± 20 10.2 Positive

2-

Aminoanthrac

ene (TA98,

+S9)

+ 310 ± 25 10.3 Positive

Sodium Azide

(TA100, -S9)
- 1250 ± 98 10.4 Positive

2-

Aminoanthrac

ene (TA100,

+S9)

+ 1380 ± 110 10.2 Positive

Dasatinib TA98, TA100 -/+
No significant

increase
< 2.0 Negative

Deschloro

Dasatinib
TA98, TA100 -/+

Experimental

Data
Calculate Interpret

A result is considered positive if a dose-related increase in revertant colonies is observed, and

the mutation ratio is ≥ 2.0.
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Table 2: In Vitro Mammalian Cell Micronucleus Test - Illustrative Data

Test Article
Concentrati
on (µg/mL)

Metabolic
Activation
(S9)

%
Micronucle
ated Cells ±
SD

%
Cytotoxicity
± SD

Result

Vehicle

Control
0 - 1.2 ± 0.4 0 Negative

0 + 1.5 ± 0.6 0 Negative

Positive

Control

Mitomycin C

(-S9)
- 15.8 ± 2.1 45 Positive

Cyclophosph

amide (+S9)
+ 18.2 ± 2.5 50 Positive

Dasatinib 1, 5, 10 -/+
Equivocal/Po

sitive*

Dose-

dependent

Clastogenic/A

neugenic

Potential

Deschloro

Dasatinib
Dose Range -/+

Experimental

Data

Experimental

Data
Interpret

*Dasatinib has been reported to induce centrosomal aberrations, which can lead to

micronucleus formation.[1] A positive result would warrant further investigation to distinguish

between a clastogenic (chromosome breaking) or aneugenic (chromosome loss) mechanism.

Table 3: In Vivo Rodent Micronucleus Test - Illustrative Data
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Test Article
Dose
(mg/kg)

Sex

%
Micronucle
ated
Polychroma
tic
Erythrocyte
s (MN-PCE)
± SD

% PCE of
Total
Erythrocyte
s

Result

Vehicle

Control
0 M/F 0.2 ± 0.1 45 ± 5 Negative

Positive

Control

Cyclophosph

amide
M/F 2.5 ± 0.8 30 ± 4 Positive

Dasatinib 10, 50, 100 M/F
No significant

increase

No significant

change
Negative

Deschloro

Dasatinib
Dose Range M/F

Experimental

Data

Experimental

Data
Interpret

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of genotoxicity

studies.

Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in several strains of

Salmonella typhimurium and Escherichia coli.

Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

Dose Selection: A preliminary toxicity test is performed to determine the appropriate

concentration range. The highest concentration should show evidence of toxicity, but not be

overtly bactericidal.
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Metabolic Activation: Each strain is tested with and without a metabolic activation system (S9

fraction from induced rat liver) to mimic mammalian metabolism.

Exposure: The test article, bacterial culture, and S9 mix (if applicable) are combined in

molten top agar and poured onto minimal glucose agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in

the absence of a required amino acid) is counted. A significant, dose-dependent increase in

revertant colonies compared to the vehicle control indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test
This assay identifies substances that cause chromosomal damage in cultured mammalian

cells.

Cell Line: A suitable mammalian cell line is used, such as Chinese Hamster Ovary (CHO),

V79, or human peripheral blood lymphocytes.

Dose Selection: A cytotoxicity assay (e.g., MTT or trypan blue exclusion) is conducted to

determine a dose range that results in approximately 50-60% cytotoxicity at the highest

concentration.

Treatment: Cells are exposed to the test article at various concentrations, with and without

S9 metabolic activation.

Harvest: After an appropriate exposure and recovery period, cells are treated with a

cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of micronuclei in

binucleated cells.

Staining and Analysis: Cells are harvested, fixed, and stained (e.g., with Giemsa or a

fluorescent DNA stain). At least 2000 binucleated cells per concentration are scored for the

presence of micronuclei.

Interpretation: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells indicates a positive result.
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In Vivo Rodent Micronucleus Test
This test assesses chromosomal damage in the bone marrow of rodents.

Animal Model: Typically, mice or rats of both sexes are used.

Dose Administration: The test article is administered via a clinically relevant route (e.g., oral

gavage, intravenous injection) at three dose levels. The highest dose should induce some

signs of toxicity or be the maximum feasible dose.

Sample Collection: Bone marrow is collected at appropriate time points after the final dose

(e.g., 24 and 48 hours).

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides.

The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature

red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio

of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.

Interpretation: A statistically significant, dose-related increase in the frequency of

micronucleated PCEs in treated animals compared to controls indicates a positive result.

Mandatory Visualizations
The following diagrams illustrate the standard workflows for genotoxicity assessment.

In Vitro Assays

In Vivo Follow-up (if in vitro is positive)Bacterial Reverse
Mutation Assay (Ames)

Mammalian Cell
Micronucleus Test

In Vitro
Positive?

Mammalian Chromosome
Aberration Assay

Rodent Micronucleus
Test

Comet Assay
(DNA Strand Breaks)

Genotoxicity
Risk Assessment

Yes
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Click to download full resolution via product page

Caption: Standard workflow for genotoxicity assessment.
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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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